1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone - 937591-28-1

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Catalog Number: EVT-3526036
CAS Number: 937591-28-1
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods for the synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone have been reported in the literature. One common approach involves the N-acylation of 7-bromo-1,2,3,4-tetrahydroisoquinoline with acetyl chloride or acetic anhydride. This reaction typically proceeds under basic conditions using a tertiary amine, such as triethylamine, as a catalyst. []

Another method utilizes a multi-step synthesis starting from commercially available starting materials. This route may involve the formation of an imine intermediate followed by reduction and subsequent acylation. []

Molecular Structure Analysis

Detailed structural analysis can be conducted using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide valuable information on the molecular structure, conformation, and bonding characteristics of the compound. []

Chemical Reactions Analysis
  • Nucleophilic Substitution: The bromine atom at the 7-position can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of diverse substituents at that position. []
  • Reductive Amination: The carbonyl group of the acetyl moiety can participate in reductive amination reactions, leading to the formation of secondary or tertiary amines with different alkyl or aryl substituents. []
Applications
  • Anti-breast Cancer Agents: Derivatives of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, such as 4-amino-N-(7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)benzamide, have shown promising cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. This activity suggests its potential as a lead compound for developing novel anti-breast cancer therapies. []
  • Sigma-2 Receptor Ligands: Studies have shown that 76Br-labeled derivatives of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be used as PET radiotracers for imaging solid tumors due to their high affinity and selectivity for the sigma-2 receptor, which is upregulated in proliferating tumor cells. []
  • Development of other Bioactive Molecules: Researchers have utilized 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone as a key intermediate in the synthesis of various other bioactive molecules with potential applications in diverse fields, including antifungal agents, [] anti-TMV agents, [] and EGFR inhibiting anticancer agents. []

N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

  • Compound Description: SB269652 (1) is a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor (D2R). [] It engages one protomer of a D2R dimer to allosterically inhibit the binding of dopamine at the other protomer. [] Studies on SB269652 have focused on understanding the structural determinants for its allosteric activity and exploring modifications to enhance its affinity and negative cooperativity. [, ]

N-Isopropyl-1H-indole-2-carboxamide

  • Compound Description: This compound was identified as a fragment of SB269652 that retains allosteric pharmacology at the dopamine D2 receptor (D2R). [] It binds to a secondary pocket between the extracellular ends of TM2 and TM7 of the D2R, similar to the indole-2-carboxamide moiety of SB269652. []
  • Relevance: While this fragment lacks the dihydroisoquinoline core of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, it highlights the importance of the indole-2-carboxamide moiety in allosteric modulation of the D2R. This suggests that modifications to the indole portion of SB269652, or the introduction of other groups targeting this secondary pocket, could be explored for developing allosteric modulators, potentially including modifications to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. []

N-Butyl-1H-indole-2-carboxamide

  • Compound Description: Developed as part of a fragment library based on the allosteric fragment N-isopropyl-1H-indole-2-carboxamide, this compound exhibited increased negative cooperativity and affinity for the dopamine D2 receptor (D2R). [] It demonstrates the potential for optimizing allosteric modulators by expanding on the indole-2-carboxamide scaffold. []
  • Relevance: Similar to N-Isopropyl-1H-indole-2-carboxamide, this compound lacks the dihydroisoquinoline core of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone but provides insight into the development of allosteric modulators targeting the same secondary pocket of the D2R. The success of optimizing its activity through fragment expansion suggests similar strategies could be applied to compounds featuring the dihydroisoquinoline core, including 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, to potentially enhance their allosteric properties. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of the If channel inhibitor, YM758. [] It exhibits inhibitory activity towards human organic cation transporter 2 (hOCT2) and rat organic cation transporter 2 (rOct2), suggesting its role in renal excretion. []
  • Relevance: YM-252124 contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, making it structurally related to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. The presence of the piperidinylcarbonyl group at the 2-position distinguishes YM-252124. Both compounds belong to the tetrahydroisoquinoline class. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another major metabolite of the If channel inhibitor YM758. [] It is detected in human urine and plasma but its transporter interactions have not been fully characterized. []
  • Relevance: Similar to YM-252124, YM-385459 possesses the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, connecting it structurally to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. YM-385459 features a piperidin-2-one moiety attached to the tetrahydroisoquinoline core via a carbonyl linker. Both compounds share the tetrahydroisoquinoline class, but differ in their substituents. []

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329 is a glucuronide conjugate metabolite of YM758, the If channel inhibitor. [] It represents a phase II metabolic pathway for YM758, where glucuronidation enhances water solubility and facilitates excretion. []
  • Relevance: AS2036329, as a metabolite of YM758, is indirectly related to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone by sharing the tetrahydroisoquinoline core, although the methoxy and glucuronide substituents in AS2036329 significantly alter its structure and properties. []

N-(4-fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461 is a metabolite of the If channel inhibitor YM758 found in human plasma. [] It is expected to be renally secreted via hOAT1/rOat1 transporters. []
  • Relevance: YM-385461 is not directly structurally related to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, as it lacks the tetrahydroisoquinoline core. Its relevance lies in its origin as a metabolite of YM758, which, like 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone, belongs to the tetrahydroisoquinoline class. []

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1)

  • Compound Description: 18F-ISO-1 is a radiolabeled compound designed for PET imaging of cellular proliferation in tumors. [] It exhibits significant uptake in tumor cells with high proliferative activity, and its uptake correlates with Ki-67, a marker of cell proliferation. [] 18F-ISO-1 demonstrates good safety and dosimetry profiles, making it a promising candidate for clinical evaluation of tumor proliferation. []
  • Relevance: 18F-ISO-1 shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl core structure with 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. Both compounds are members of the tetrahydroisoquinoline class. 18F-ISO-1 includes a butyl linker and a substituted benzamide moiety that contribute to its specific targeting and imaging properties. []

5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound 1)

  • Compound Description: Compound 1 is a high-affinity and selective σ2-receptor ligand radiolabeled with 76Br for PET imaging of tumors. [] It demonstrates high uptake in EMT-6 breast tumors in vivo, with favorable tumor-to-normal tissue ratios. [] Its high affinity and selectivity for the σ2-receptor, coupled with good imaging properties, make it a potential radiotracer for tumor imaging. []
  • Relevance: This compound shares a core 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. Both belong to the tetrahydroisoquinoline class, known for its diverse pharmacological activities. The key difference lies in the presence of a butyl linker and a substituted benzamide group in Compound 1, which contribute to its σ2-receptor affinity and imaging properties. []

5-Bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2)

  • Compound Description: Compound 2 is another 76Br-radiolabeled, high-affinity σ2-receptor ligand designed for PET tumor imaging. [] Although it shows tumor uptake, its tumor-to-normal tissue ratios are lower compared to Compound 1 and 18F-FLT. [] This suggests that the length and nature of the linker between the tetrahydroisoquinoline core and the benzamide moiety can significantly impact in vivo behavior and imaging properties. []
  • Relevance: Similar to Compound 1, Compound 2 possesses the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl core, making it structurally related to 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone within the tetrahydroisoquinoline class. The difference lies in the use of an ethyl linker and a differently substituted benzamide group in Compound 2, highlighting the impact of linker length and benzamide modifications on in vivo activity and imaging characteristics. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinoline Scaffold

  • Compound Description: This scaffold represents a class of compounds designed as potent modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] Compounds based on this scaffold exhibit low cytotoxicity and long duration of action in reversing drug resistance in cancer cells. [] One notable compound in this series is 2-[(1-{4-[2-(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7 h), which demonstrates high potency and safety in reversing doxorubicin resistance. []
  • Relevance: Compounds based on this scaffold share the 6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline core with 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. They highlight the potential of the tetrahydroisoquinoline core for developing agents targeting MDR, a major challenge in cancer therapy. The presence of a triazole-phenyl-ethyl linker and various substituents at the 4-position of the triazole ring distinguishes this scaffold from 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. []

Properties

CAS Number

937591-28-1

Product Name

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

IUPAC Name

1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3

InChI Key

TVMHENWABNGYNH-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)Br

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.